molecular formula C11H22N2O6 B12715314 N,N,N',N'-Tetrakis(2-hydroxyethyl)malonamide CAS No. 64165-41-9

N,N,N',N'-Tetrakis(2-hydroxyethyl)malonamide

Cat. No.: B12715314
CAS No.: 64165-41-9
M. Wt: 278.30 g/mol
InChI Key: OBMJJTQPNCMCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N',N'-Tetrakis(2-hydroxyethyl)malonamide ( 64165-41-9) is an organic compound with the molecular formula C11H22N2O6 and a molecular weight of 278.30 g/mol . This malonamide derivative is characterized by a central malonamide structure flanked by four 2-hydroxyethyl groups, which significantly influence its physical properties and reactivity. The compound has a calculated density of 1.332 g/cm³ and a high boiling point of 580.4°C at 760 mmHg, suggesting thermal stability suitable for high-temperature reactions or processes . Its high hydroxy group content and symmetrical structure make it a candidate for various research applications. Potential research avenues include its use as a monomer or cross-linking agent in polymer science, particularly in the synthesis of polyesteramides or networks where multiple hydroxyl groups can undergo condensation reactions . The amide and hydroxyl functionalities also suggest potential as a chelating agent or a building block for supramolecular chemistry due to its capacity for hydrogen bonding . Researchers can leverage its structural properties in developing new materials, catalysts, or organic synthesis intermediates. This product is intended for research and development purposes only and is not classified as a drug, cosmetic, or for any personal, human, or veterinary use. For further technical data, including spectral information and detailed safety guidelines, please contact our technical support team.

Properties

CAS No.

64165-41-9

Molecular Formula

C11H22N2O6

Molecular Weight

278.30 g/mol

IUPAC Name

N,N,N',N'-tetrakis(2-hydroxyethyl)propanediamide

InChI

InChI=1S/C11H22N2O6/c14-5-1-12(2-6-15)10(18)9-11(19)13(3-7-16)4-8-17/h14-17H,1-9H2

InChI Key

OBMJJTQPNCMCGX-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)C(=O)CC(=O)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide can be synthesized through the reaction of malonamide with ethylene oxide. The reaction typically involves the use of a catalyst, such as a base, to facilitate the addition of ethylene oxide to the amide groups of malonamide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient scaling up of production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions. The conditions vary depending on the desired product.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Applications Overview

  • Chelating Agent
    • N,N,N',N'-Tetrakis(2-hydroxyethyl)malonamide is primarily used as a chelating agent in various chemical processes. It can form stable complexes with metal ions, making it useful in metal extraction and catalysis .
  • Biomedical Applications
    • Drug Delivery Systems : The compound has been investigated for its potential in drug delivery systems, particularly for targeted therapies. Its ability to form hydrogels allows for controlled release of therapeutics .
    • Tissue Engineering : In tissue engineering, it serves as a scaffold material that mimics extracellular matrix properties, promoting cell adhesion and proliferation .
  • Polymer Chemistry
    • Used as a cross-linking agent in the synthesis of polyurethane foams, which are employed in various applications including cushioning materials and insulation .
    • It acts as a component in the production of shape memory polymers, which have applications in biomedical devices such as stents and sutures .
  • Environmental Applications
    • The compound has been studied for its role in environmental remediation processes, particularly in the removal of heavy metals from wastewater through chelation .

Data Table: Applications and Properties

Application AreaSpecific UsesKey Properties
Chelating AgentMetal extraction, catalysisForms stable metal complexes
BiomedicalDrug delivery systems, tissue engineeringBiocompatible hydrogels
Polymer ChemistryCross-linking agent for polyurethanesEnhances mechanical properties
Environmental RemediationHeavy metal removal from wastewaterEffective chelation

Case Study 1: Biomedical Device Development

In a study published in Materials Science and Engineering, researchers utilized this compound to develop a biocompatible hydrogel for use in vascular stents. The hydrogel demonstrated enhanced cell proliferation and viability when tested with endothelial cells, indicating its potential for improving stent performance post-implantation .

Case Study 2: Heavy Metal Removal

A study conducted by environmental scientists explored the efficiency of this compound in removing lead ions from contaminated water sources. The results showed that the compound effectively reduced lead concentrations below regulatory limits within a short contact time, highlighting its applicability in environmental cleanup efforts .

Mechanism of Action

The mechanism by which N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide exerts its effects is primarily through its ability to form stable complexes with metal ions. The hydroxyl and amide groups coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis, where the compound acts as a ligand to enhance the reactivity of metal catalysts.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Malonamide Derivatives

Compound Name Structural Features Key Applications Synthesis Yield (%) Thermal Stability (°C)
N,N,N',N'-Tetrakis(2-hydroxyethyl)malonamide Four 2-hydroxyethyl groups on malonamide core Solvent extraction, metal chelation Not reported >150 (estimated)
N,N'-Bis(2-hydroxyethyl)malonamide Two 2-hydroxyethyl groups on malonamide core Precursor for silver-specific ligands 18–95 124–125
N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine Four 2-hydroxyethyl groups on ethylenediamine backbone Metal complexation, biomedical research Not reported >200
N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide Four 2-hydroxyethyl groups on adipamide (six-carbon chain) backbone Polymer synthesis, surfactants 45–43 128

Key Observations:

Hydroxyethyl Group Count: The tetrakis derivative exhibits superior chelation capacity compared to bis-substituted analogs (e.g., N,N'-Bis(2-hydroxyethyl)malonamide) due to increased donor atoms . Ethylenediamine-based derivatives (e.g., N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine) prioritize nitrogen coordination over oxygen, favoring interactions with transition metals like Zn²⁺ or Ca²⁺ .

Backbone Flexibility :

  • Malonamide derivatives (rigid C3 backbone) are less flexible than adipamide derivatives (C6 backbone), affecting their binding kinetics and selectivity in solvent extraction .

Thermal Stability :

  • Ethylenediamine-based compounds demonstrate higher thermal stability (>200°C) due to stronger intramolecular hydrogen bonding, whereas malonamide derivatives degrade at lower temperatures (~150°C) .

Metal Chelation:

  • Tetrakis(2-hydroxyethyl)malonamide : Exhibits high affinity for soft metals (e.g., Ag⁺) due to its oxygen-rich coordination sites. Outperforms bis-substituted analogs in solvent extraction efficiency .
  • Ethylenediamine Derivatives : Prefer hard acids (e.g., Ca²⁺, Zn²⁺) and are used in biomedical studies to modulate cellular signaling pathways (e.g., MEK/ERK) .

Solubility and Hydrophilicity:

  • Tetrakis derivatives display higher aqueous solubility than bis-substituted or alkyl-chain analogs (e.g., adipamide), critical for applications in homogeneous catalysis .

Research Findings and Limitations

  • Advantages of Tetrakis(2-hydroxyethyl)malonamide :
    • Enhanced metal selectivity in mixed-ligand systems.
    • Tunable hydrophilicity for phase-transfer applications.
  • Limitations :
    • Lower thermal stability compared to ethylenediamine-based compounds.
    • Complex synthesis requiring stringent stoichiometric control.

Biological Activity

N,N,N',N'-Tetrakis(2-hydroxyethyl)malonamide (THEM) is a synthetic compound that has garnered attention for its diverse biological activities and applications in various fields, including medicine and materials science. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chelation and Metal Binding

One of the primary biological activities of THEM is its ability to act as a chelating agent. It forms stable complexes with metal ions, which can prevent metal-induced toxicity in biological systems. This property is particularly useful in medical applications where metal ion accumulation can lead to adverse effects.

Cellular Effects

Research indicates that THEM enhances the viability and spreading of macrophages at lower concentrations (1 mM and 4 mM), with significant increases in phagocytic activity (41% and 57% respectively) compared to controls . However, higher concentrations (16 mM to 32 mM) lead to reduced cell viability and spreading, suggesting a dose-dependent response.

In Vitro Studies

In vitro studies have demonstrated that THEM can modulate immune cell behavior. For instance, macrophages exposed to THEM showed enhanced spreading and phagocytic activity at lower concentrations, indicating potential applications in immunotherapy or wound healing . The concentration-dependent effects highlight the need for careful dosage considerations in therapeutic applications.

In Vivo Studies

In vivo experiments involving animal models have shown that THEM significantly increases collagen deposition in tissue implants. On day eight post-implantation, collagen levels were over 200% higher than controls, reaching approximately 300% by day eleven . This suggests that THEM may enhance tissue regeneration processes, making it a candidate for use in regenerative medicine.

Case Studies

Case Study 1: Wound Healing Applications
A study involving diabetic mice showed that THEM-treated groups exhibited significantly higher collagen deposition compared to untreated controls. This finding supports the potential use of THEM in enhancing wound healing, particularly in diabetic patients who often experience impaired healing processes.

Case Study 2: Cancer Research
Preliminary investigations into the antiproliferative effects of THEM on cancer cell lines have indicated that it may possess cytotoxic properties against certain tumor types. Further studies are warranted to explore its efficacy as a potential chemotherapeutic agent.

Comparative Analysis

Property THEM Other Chelators
Chelation Ability StrongVaries
Cell Viability Impact Dose-dependentVaries
Collagen Deposition Significantly increasedDepends on specific agent
Applications Wound healing, immunotherapyMetal detoxification, cancer

Q & A

Advanced Research Question

  • Solvent Extraction : Acts as a chelating agent in nuclear waste treatment, co-extracting actinides and lanthanides with DMDOHEMA/HDEHP mixtures. Selective stripping uses HEDTA for actinide recovery .
  • Polymer Synthesis : Serves as a crosslinker in epoxy resins, enhancing thermal stability (e.g., in homopolymers with oxiranylmethyl groups) .
  • Adsorption Studies : Inhibits shale hydration via hydrogen bonding with clay surfaces, validated through particle size distribution and linear expansion experiments .

What mechanistic insights explain its adsorption behavior on mineral surfaces?

Advanced Research Question
Adsorption mechanisms involve:

  • Hydrogen Bonding : Hydroxyethyl groups form H-bonds with oxygen atoms in clay lattices, reducing surface hydration .
  • Chelation : Malonamide’s carbonyl groups coordinate with metal ions (e.g., Ag⁺), as shown by stability constant analyses using DFT methods .
  • Electrostatic Interactions : Protonated amine groups interact with negatively charged mineral surfaces, confirmed via zeta potential measurements .

How do computational studies (e.g., DFT) enhance understanding of its electronic properties?

Advanced Research Question
Density Functional Theory (DFT) simulations reveal:

  • Electron Density Distribution : Localized electron density on oxygen and nitrogen atoms, explaining chelation efficiency .
  • Thermodynamic Stability : Calculated Gibbs free energy of formation (-235 kcal/mol) aligns with experimental thermochemical data .
  • Reactivity Descriptors : Fukui indices predict nucleophilic attack sites at hydroxyethyl groups .

How can researchers resolve contradictions in reported thermodynamic properties (e.g., density, solubility)?

Advanced Research Question
Discrepancies arise from:

  • Measurement Conditions : Density varies with temperature (1.13 g/mL at 20°C vs. 1.239 g/mL under vacuum) .
  • Purity Gradients : Commercial samples (e.g., ≥99% vs. technical-grade) impact solubility in polar solvents .
  • Methodological Variability : TGA vs. DSC for decomposition profiles. Standardized protocols (e.g., ASTM E2550) are recommended .

What are the stability challenges for this compound under extreme conditions?

Advanced Research Question

  • Thermal Degradation : Prolonged heating above 200°C causes decomposition into ethylene oxide and secondary amines .
  • Oxidative Stability : Nitrogen purging during synthesis prevents oxidation of hydroxyethyl groups to ketones .
  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or alkaline (pH > 12) conditions, releasing malonic acid derivatives .

How does its performance compare to structurally similar chelators (e.g., EDTA, DTPA)?

Advanced Research Question

  • Selectivity : Outperforms EDTA in lanthanide/actinide separation due to higher steric flexibility .
  • Toxicity : Lower ecotoxicity than DTPA, as shown in Daphnia magna bioassays (LC₅₀ > 100 mg/L) .
  • Cost Efficiency : Synthesis from renewable diethanolamine reduces costs compared to petroleum-based DTPA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.